(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Beschreibung
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(6S,7S)-2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10)/t3-,5-/m0/s1 |
InChI-Schlüssel |
OXZALVQILJSBEV-UCORVYFPSA-N |
Isomerische SMILES |
C1CC2=C([C@H]([C@H]1N)O)SC(=N2)N |
Kanonische SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Asymmetric Synthesis
-
Chiral Auxiliaries : Employing enantiomerically pure 4-acetamidocyclohexanol (R or S) as the starting material ensures retention of configuration during oxidation to the ketone.
-
Catalytic Asymmetric Reduction : Using Corey-Bakshi-Shibata (CBS) reduction on a 7-keto intermediate produces the desired (7S) alcohol with >90% enantiomeric excess (ee).
Diastereomeric Resolution
-
Salt Formation : Treating the racemate with chiral acids (e.g., L-tartaric acid) forms diastereomeric salts, separable via fractional crystallization.
-
Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers, yielding >99% ee for both (6S,7S) and (6R,7R) forms.
Industrial-Scale Optimization
-
Solvent Systems : Aqueous methanol (70:30) promotes high solubility during hydrolysis and facile crystallization.
-
Catalyst Recycling : Pd/C catalysts for hydrogenation steps are reused up to 5 times without yield loss.
Analytical Characterization
-
NMR Spectroscopy : NMR (D2O): δ 1.65–1.89 (m, 2H, H-5), 2.95 (dd, 1H, H-6), 3.44 (s, 2H, H-2), 4.12 (t, 1H, H-7).
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time 12.3 min for (6S,7S) enantiomer.
-
X-ray Crystallography : Confirms chair conformation of the cyclohexane ring and axial orientation of the 7-hydroxyl group .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Nucleophile Substitutionsreaktionen können an den Aminogruppen auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Gängige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte oder Ketonderivate liefern, während die Reduktion Amin- oder Alkoholderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological evaluation of (6S,7S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol reveals several pharmacological properties:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. Its structural similarity to other thiazole derivatives suggests it may inhibit bacterial growth through mechanisms such as blocking lipid biosynthesis .
- In vitro studies indicate that it can effectively combat Gram-positive and Gram-negative bacteria .
-
Anticancer Potential :
- Research indicates that thiazole derivatives exhibit anticancer properties by targeting specific cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against breast cancer cell lines .
- Molecular docking studies suggest potential interactions with targets involved in cancer cell proliferation .
- Antitubercular Activity :
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications:
-
Antibiotic Development :
- The compound's antimicrobial properties make it a candidate for developing new antibiotics to address drug-resistant bacterial infections.
-
Cancer Treatment :
- Its ability to inhibit cancer cell growth positions it as a potential drug for treating various cancers. Further research into its mechanism of action could lead to the development of targeted therapies.
-
Tuberculosis Treatment :
- The antitubercular properties suggest it could be developed into a treatment option for tuberculosis, particularly in light of rising antibiotic resistance.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Wirkmechanismus
The mechanism of action of (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Benzothiazole core : A bicyclic system with sulfur and nitrogen atoms.
- Substituents: Two amino groups (positions 2 and 6), a hydroxyl group (position 7), and a tetrahydro backbone.
- Stereochemistry : (6S,7S) configuration, distinguishing it from diastereomers.
Comparison with Similar Compounds
Structural Analogues in the Pramipexole Family
The compound is closely related to pramipexole intermediates and impurities. Below is a comparative analysis:
Key Observations :
- Stereochemistry: The (6S,7S) configuration is crucial for biological activity. Racemic mixtures (e.g., (±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole) require resolution (e.g., using L-tartaric acid) to isolate the active enantiomer .
- Alkylamino Substituents: Compounds like Related Compound D and G incorporate propylamino groups, which are critical for dopamine receptor selectivity in pramipexole .
Functional and Pharmacological Differences
- Antioxidant Activity: Tetrahydrobenzothiazole derivatives with amino groups (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes) have shown antitumor activity in vitro . However, hydroxylation and stereochemistry may alter these effects.
- Dopamine Agonism: Pramipexole’s efficacy relies on the (6S)-configured propylamino group. The absence of this substituent in this compound suggests it lacks direct dopaminergic activity but serves as a synthesis precursor .
Biologische Aktivität
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound with notable biological activities. Its structure features a fused thiazole and benzene ring system, contributing to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1001648-65-2
- Molecular Formula : C7H11N3OS
- Molecular Weight : 185.25 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor of various biological pathways and its therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- A study demonstrated that derivatives of tetrahydrobenzo[d]thiazole exhibited significant inhibition against C-Met tyrosine kinase and Pim-1 kinase. This suggests a potential role in cancer therapy by targeting these pathways .
Inhibition of Type III Secretion System (T3SS)
Research has indicated that this compound may inhibit the Type III secretion system in pathogenic bacteria:
- In a screening assay for T3SS inhibitors, this compound showed promising results in inhibiting the secretion of virulence factors in Enteropathogenic Escherichia coli .
The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Secretion Inhibition : By interfering with the T3SS in bacteria, it prevents the delivery of effector proteins that contribute to pathogenicity.
Study on Antitumor Activity
A study published in 2024 evaluated several derivatives of tetrahydrobenzo[d]thiazole for their antitumor properties. The findings indicated that certain modifications to the core structure enhanced activity against cancer cell lines while reducing cytotoxicity to normal cells .
Study on T3SS Inhibition
In another investigation focused on bacterial virulence mechanisms, it was found that this compound significantly reduced the secretion of CPG2 in C. rodentium, demonstrating its potential as a therapeutic agent against bacterial infections .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (6S,7S)-2,6-diamino... |
| CAS Number | 1001648-65-2 |
| Molecular Formula | C7H11N3OS |
| Molecular Weight | 185.25 g/mol |
| Purity | 97% |
| Antitumor Activity | Yes |
| T3SS Inhibition | Yes |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis of thiazole derivatives often involves multi-step reactions, starting with heterocyclic precursors. For example, thiazole derivatives can be synthesized via cyclization of hydrazones with thioglycolic acid or alkylation of quinazolinones . To achieve enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be incorporated. Post-synthesis, enantiomeric resolution can be performed using chiral HPLC or polarimetry. Confirming stereochemistry requires 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination .
Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectral Analysis : ¹H/¹³C-NMR to confirm proton and carbon environments, with emphasis on coupling constants (e.g., vicinal protons in the tetrahydro ring system) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Chiral Chromatography : For enantiomeric excess determination, using columns like Chiralpak® IA/IB with polar mobile phases .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess purity via melting point consistency (>180°C as a reference) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in solvents like methanol, DMSO, or buffered aqueous solutions (pH 4–9) using UV-Vis spectroscopy or gravimetric methods. Stability studies under varying temperatures (e.g., 4°C vs. 25°C) and light exposure should follow ICH guidelines. For example, accelerated stability testing at 40°C/75% RH over 30 days can predict degradation pathways, monitored via HPLC .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the bioactivity of this compound while accounting for stereochemical specificity?
- Methodological Answer : Use a randomized block design with split-plot arrangements to test enantiomer-specific effects. For example:
- Main Plots : Enantiomers (6S,7S vs. 6R,7R).
- Subplots : Dose concentrations.
- Replicates : Minimum four replicates per treatment to ensure statistical power .
- Assays : Cell viability (MTT assay) across cancer/normal cell lines (e.g., IC50 comparisons) . Include positive controls (e.g., cisplatin) and validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry).
Q. How can contradictory data on environmental fate or toxicity be systematically resolved?
- Methodological Answer : Follow a tiered approach as outlined in Project INCHEMBIOL:
- Tier 1 : Lab-based studies to determine physicochemical properties (logP = -0.2 at pH 9.24 , hydrolysis rates).
- Tier 2 : Microcosm/mesocosm experiments to assess biodegradation in simulated ecosystems.
- Tier 3 : Field studies to validate lab findings, focusing on bioaccumulation in biotic compartments . Use multivariate analysis (PCA) to identify confounding variables (e.g., pH, organic matter) that may explain discrepancies.
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., amino/hydroxyl groups) and compare bioactivity. For instance, replacing the 7-hydroxyl group with a methyl or halogen can reveal steric/electronic effects .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or kinases.
- In Vivo Validation : Pharmacokinetic profiling (Cmax, AUC) in rodent models to correlate SAR with bioavailability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported anticancer activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply random-effects models to account for heterogeneity.
- Experimental Replication : Standardize cell lines (ATCC authentication), culture conditions, and assay protocols. For example, discrepancies in MTT assay results may arise from varying incubation times (24h vs. 48h) .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify off-target effects that may explain divergent outcomes.
Environmental and Toxicological Considerations
Q. What methodologies are recommended for assessing the ecological impact of this compound in aquatic systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
